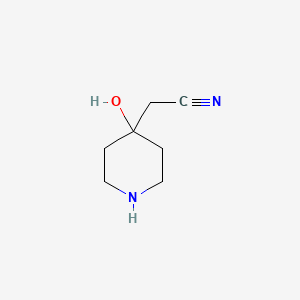

2-(4-Hydroxypiperidin-4-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxypiperidin-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-4-1-7(10)2-5-9-6-3-7/h9-10H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIDCMWXCKMVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Piperidine and Acetonitrile Scaffolds in Synthetic Chemistry

The piperidine (B6355638) and acetonitrile (B52724) functionalities are ubiquitous in the realm of organic chemistry, each imparting unique and advantageous properties to the molecules they constitute.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties to drug candidates, such as improved solubility and metabolic stability. thieme-connect.comresearchgate.net The three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. researchgate.net Furthermore, the nitrogen atom can act as a basic center, which is often important for drug-receptor interactions. nih.gov Piperidine derivatives are found in a vast number of pharmaceuticals, spanning a wide range of therapeutic areas. nih.govresearchgate.net

The acetonitrile group, on the other hand, is a versatile functional group in organic synthesis. chemicalbook.comwikipedia.org It serves as a valuable two-carbon building block and can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones. chemicalbook.com The acidic nature of the α-protons to the nitrile group allows for the formation of a stabilized carbanion, a key intermediate in many carbon-carbon bond-forming reactions. numberanalytics.com This reactivity makes acetonitrile a crucial reagent in the synthesis of complex organic molecules. mdpi.com

The strategic fusion of these two scaffolds in 2-(4-Hydroxypiperidin-4-yl)acetonitrile suggests a molecule with a rich potential for further chemical elaboration and diverse applications.

Overview of the Chemical Compound S Structural Features Relevant to Reactivity

The chemical structure of 2-(4-Hydroxypiperidin-4-yl)acetonitrile is characterized by a piperidine (B6355638) ring substituted at the 4-position with both a hydroxyl group and a cyanomethyl group. This unique arrangement of functional groups dictates its reactivity.

The 4-hydroxypiperidine (B117109) moiety introduces a tertiary alcohol. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and intermolecular interactions. bloomtechz.com It also serves as a site for further functionalization, such as etherification, esterification, or oxidation to a ketone. bloomtechz.com The piperidine nitrogen is a basic and nucleophilic center, though its reactivity can be modulated by the presence of a protecting group. nbinno.com

The acetonitrile (B52724) group attached to a quaternary carbon presents distinct reactive possibilities. The methylene (B1212753) protons adjacent to the nitrile are acidic and can be deprotonated by a suitable base to form an α-cyano carbanion. numberanalytics.com This nucleophilic species can then participate in a variety of reactions, including alkylations and additions to carbonyl compounds, enabling the extension of the carbon chain. numberanalytics.comntnu.no The nitrile group itself can undergo hydrolysis to form a carboxylic acid or reduction to yield a primary amine.

The presence of both a nucleophilic nitrogen (in the piperidine ring) and a potentially nucleophilic carbon (from the deprotonated acetonitrile) within the same molecule opens up possibilities for intramolecular reactions, potentially leading to the formation of bicyclic structures.

Research Landscape and Knowledge Gaps Pertaining to 2 4 Hydroxypiperidin 4 Yl Acetonitrile

Direct Synthesis Approaches to this compound

Direct synthetic routes to this compound often involve the formation of the crucial carbon-carbon bond at the C4 position of the piperidine ring.

Alkylation Reactions Utilizing Piperidine-4-ol Derivatives as Nucleophiles

One common approach involves the use of piperidine-4-ol derivatives as nucleophiles in alkylation reactions. For instance, N-protected 4-piperidone (B1582916) can be reacted with bromoacetonitrile (B46782) to yield tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate. chemicalbook.com This reaction proceeds via nucleophilic addition of the enolate of the piperidone to the electrophilic carbon of bromoacetonitrile. The choice of the N-protecting group is crucial for the regioselectivity of the reaction.

| Reactant 1 | Reactant 2 | Product |

| N-(tert-Butoxycarbonyl)-4-piperidone | Bromoacetonitrile | tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate |

Strategies Involving Cyanomethylation of Precursor Amines

Cyanomethylation of precursor amines offers another direct route. This can involve the partial reduction of β,γ-unsaturated nitriles to γ,δ-unsaturated amines, which are then condensed with an aldehyde in an acidic solution. google.com This method allows for the construction of the 4-hydroxypiperidine (B117109) ring system with the desired cyanomethyl group precursor already in place.

Synthesis of Related 4-Hydroxypiperidine-Containing Nitriles and Acetates

The synthesis of related 4-hydroxypiperidine structures often employs different cyclization and coupling strategies.

Reactions Involving Aza-Michael Addition to Form Piperidine Adducts

The aza-Michael addition, a variation of the Michael addition, is a powerful tool for forming piperidine rings. ntu.edu.sg This intramolecular reaction can be used to synthesize various piperidine derivatives. For example, the treatment of diallylketone with primary amines can lead to a double aza-Michael addition, forming 2,6-disubstituted piperidines. ntu.edu.sg The stereochemical outcome of such reactions can often be controlled by the reaction conditions, allowing for the synthesis of specific diastereoisomers. ntu.edu.sg

Coupling Reactions of Piperidin-4-ol with Electrophilic Centers

Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon bonds. researchgate.net Piperidinyl zinc halides can participate in Negishi cross-coupling reactions with various aryl halides and triflates to produce 4-arylpiperidines. researchgate.netnih.gov This approach has been utilized in the synthesis of α-aryl and α-heteroaryl 4-silyloxy piperidines. nih.gov Furthermore, the electrophilic substitution of N-protected piperidine derivatives with various electrophiles, such as aldehydes and ketones, can yield 4-substituted products in good yields. nii.ac.jp

Advanced Synthetic Protocols and Conditions

Modern synthetic chemistry offers a variety of advanced protocols for the synthesis of piperidine derivatives. Metal-catalyzed cyclizations, intramolecular silyl-Prins reactions, and electrophilic cyclizations are among the many approaches to prepare piperidines. nih.gov For instance, a highly diastereoselective synthesis of cis-4-hydroxypiperidines can be achieved through an aza-Prins cyclization. rsc.org Another advanced method is the copper(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones to produce 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov

| Method | Key Features | Product Type |

| Aza-Prins Cyclization | Highly diastereoselective | cis-4-Hydroxypiperidines rsc.org |

| Cu(I)-catalyzed Reductive Aldol Cyclization | High diastereoselectivity | 4-Hydroxypiperidin-2-ones nih.gov |

| Negishi Cross-Coupling | One-pot reaction, high yields | α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines nih.gov |

Microwave-Assisted Syntheses in Acetonitrile Media

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This is achieved through dielectric heating, where microwave energy directly interacts with polar molecules in the reaction mixture, causing a rapid and uniform increase in temperature. nih.gov

Acetonitrile is a frequently used solvent in microwave-assisted organic synthesis due to its polarity, which allows it to absorb microwave irradiation efficiently, and its relatively high boiling point, which enables reactions to be conducted at elevated temperatures under sealed-vessel conditions. ucsb.educem.com The use of microwave irradiation in acetonitrile can dramatically reduce reaction times from hours to minutes while improving yields. mdpi.com

In the context of synthesizing heterocyclic compounds analogous to the piperidine core, research has demonstrated the optimization of reaction conditions under microwave irradiation. For example, in a multi-component reaction to form a dihydropyridine (B1217469) system, various solvents were tested, with reaction outcomes significantly influenced by the choice of solvent and temperature. While a solvent-free approach was ultimately found to be optimal in that specific study, the initial screening highlighted how different solvents perform under microwave conditions.

Below is a representative data table illustrating the optimization of a microwave-assisted reaction for a heterocyclic synthesis, showcasing the effect of solvent choice on product yield.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetonitrile | 50 | 30 | 58 |

| 2 | 1,4-Dioxane | 60 | 30 | 72 |

| 3 | Methanol | 50 | 30 | 45 |

| 4 | Ethanol | 50 | 30 | 52 |

| 5 | THF | 50 | 30 | 38 |

| 6 | Water | 50 | 30 | 41 |

| 7 | DMF | 50 | 30 | 65 |

This table exemplifies a typical optimization process where acetonitrile provides a moderate yield, and other solvents are explored to enhance the reaction's efficiency. Such rapid optimization is a key advantage of microwave synthesis. at.ua

Chemo- and Regioselective Synthesis of Piperidine Derivatives

The synthesis of highly functionalized piperidines, such as this compound, requires precise control over the reaction to ensure that chemical bonds are formed at the correct positions (regioselectivity) and that specific functional groups react in preference to others (chemoselectivity).

Regioselectivity is crucial when a molecule has multiple similar reaction sites. For instance, in the functionalization of a piperidine ring, different carbon atoms (C2, C3, C4) can be targeted. The outcome of such reactions can be controlled by the careful selection of catalysts and protecting groups on the nitrogen atom. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, have been shown to selectively functionalize the C2 or C4 positions of a piperidine ring depending on the specific rhodium catalyst and the nature of the nitrogen-protecting group used. nih.gov

One classic example of a regioselective reaction used to form piperidine rings is the Dieckmann cyclization. researchgate.netcore.ac.uk This intramolecular condensation of a diester can be controlled to produce specific substituted piperidine-2,4-diones, demonstrating a flexible route to variously substituted piperidine cores. researchgate.netcore.ac.uk

Another advanced strategy involves the generation of reactive intermediates like 3,4-piperidynes. These intermediates can be "trapped" in cycloaddition reactions to form annulated piperidine scaffolds. The regioselectivity of these trapping reactions can be predicted and rationalized, allowing for the synthesis of complex, functionalized heterocycles. nih.gov

Chemoselectivity involves the selective reaction of one functional group in the presence of others. For example, in the hydrogenation of substituted pyridines to form piperidines, catalysts can be chosen that selectively reduce the pyridine (B92270) ring while leaving other sensitive groups, like those on an indole (B1671886) moiety, intact. nih.gov

The table below summarizes key strategies and their outcomes in achieving selectivity in piperidine synthesis.

| Selective Strategy | Methodology | Controlling Factors | Outcome | Reference |

|---|---|---|---|---|

| Regioselective C-H Functionalization | Rhodium-catalyzed C-H Insertion | Catalyst structure, Nitrogen-protecting group | Selective formation of C2- or C4-substituted piperidines | nih.gov |

| Regioselective Ring Formation | Dieckmann Cyclization | Substrate structure, Reaction conditions | Formation of specifically substituted piperidine-2,4-diones | researchgate.netcore.ac.uk |

| Regioselective Annulation | Trapping of 3,4-Piperidyne Intermediate | Trapping agent, Reaction conditions | Formation of diverse annulated piperidines | nih.gov |

| Chemoselective Reduction | Catalytic Hydrogenation | Catalyst (e.g., Raney-Ni) | Selective reduction of pyridine ring over other moieties | nih.gov |

Through the application of these selective synthetic methodologies, complex piperidine derivatives can be constructed with a high degree of control, which is essential for the development of targeted pharmaceutical agents.

Chemical Modifications at the Acetonitrile Moiety

The acetonitrile portion of the molecule is a key functional handle, offering pathways to several important classes of compounds through reduction or functional group interconversion.

The reduction of the nitrile group to a primary amine is a fundamental transformation that yields 2-(4-hydroxypiperidin-4-yl)ethan-1-amine derivatives. This conversion extends the carbon chain by incorporating a highly functional aminoethyl side chain. A variety of reducing agents can accomplish this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. wikipedia.orgchemguide.co.uk

Commonly employed methods include catalytic hydrogenation and chemical hydrides. wikipedia.org For instance, catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere effectively reduces the nitrile to a primary amine. wikipedia.org Alternatively, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) achieve a complete reduction of the nitrile to the corresponding amine after an acidic workup. chemguide.co.uklibretexts.org

A notable example involves the synthesis of 4-(2-aminoethyl)-1-benzylpiperidin-4-ol. In this synthesis, the piperidine nitrogen is first protected with a benzyl (B1604629) group. The subsequent reduction of the nitrile moiety, for example with LiAlH₄, yields the primary amine without affecting the tertiary alcohol or the N-benzyl group.

Table 1: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent/Catalyst | Typical Conditions | Comments |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous/acidic workup | A powerful, non-selective reducing agent capable of reducing other functional groups like esters or amides. chemguide.co.uklibretexts.org |

| Catalytic Hydrogenation (H₂) | Raney Nickel, Pd/C, PtO₂ | High pressure and/or temperature may be required. Offers a cleaner reaction profile. wikipedia.org |

| Diborane (B₂H₆) | THF | A strong reducing agent that can also reduce carboxylic acids and amides. |

| Ammonia Borane (NH₃BH₃) | Thermal decomposition, no catalyst | An environmentally benign option that tolerates many functional groups. organic-chemistry.org |

The nitrile group is exceptionally versatile and can be converted into a range of other functional groups, making it a valuable synthetic precursor. researchgate.net Beyond reduction to amines, it can be transformed into aldehydes, ketones, or carboxylic acids.

Hydrolysis to Carboxylic Acids: The nitrile can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. For example, treatment with aqueous sulfuric acid or sodium hydroxide (B78521) followed by acidification yields 2-(4-hydroxypiperidin-4-yl)acetic acid.

Partial Hydrolysis to Amides: Milder hydrolysis conditions can stop the reaction at the amide stage, producing 2-(4-hydroxypiperidin-4-yl)acetamide.

Conversion to Aldehydes: The use of specific reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures allows for the partial reduction of the nitrile to an imine intermediate, which is then hydrolyzed to an aldehyde upon aqueous workup. wikipedia.orglibretexts.org

Formation of Ketones: The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the nitrile group forms an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org

Table 2: Functional Group Interconversions of the Nitrile Moiety

| Target Functional Group | Reagent(s) | Product Class |

|---|---|---|

| Primary Amine | LiAlH₄ or H₂/Raney Ni | Aminoethyl derivatives wikipedia.orglibretexts.org |

| Aldehyde | 1. DIBAL-H; 2. H₃O⁺ | Acetaldehyde derivatives wikipedia.orglibretexts.org |

| Carboxylic Acid | H₂SO₄/H₂O, heat or NaOH/H₂O, heat | Acetic acid derivatives libretexts.org |

| Ketone | 1. Grignard Reagent (R-MgBr); 2. H₃O⁺ | Ketone derivatives libretexts.org |

Derivatization at the Piperidine Ring and Hydroxyl Group

The piperidine ring's secondary amine and the tertiary hydroxyl group offer additional sites for structural modification, enabling the synthesis of a wide array of complex derivatives.

The secondary amine of the piperidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These modifications are crucial for modulating the compound's physicochemical properties, such as basicity and lipophilicity.

N-Alkylation: This is typically achieved by reacting the piperidine with an alkyl halide (e.g., benzyl bromide, methyl iodide) in the presence of a base like potassium carbonate or triethylamine. researcher.life This reaction introduces an alkyl substituent onto the nitrogen atom. The "borrowing hydrogen" methodology, often catalyzed by transition metals, provides a greener alternative using alcohols as alkylating agents. researcher.life

N-Acylation: The introduction of an acyl group is accomplished using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. arkat-usa.orgresearchgate.net Common reagents for this transformation include benzoyl chloride or acetic anhydride (B1165640). This reaction converts the secondary amine into a more sterically hindered and less basic tertiary amide.

The tertiary hydroxyl group can be derivatized to form ethers and esters, although its steric hindrance may require specific reaction conditions.

Esterification: The formation of an ester from the tertiary alcohol can be achieved through methods like the Steglich esterification, which uses a carboxylic acid with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Alternatively, reaction with a highly reactive acyl chloride or acid anhydride in the presence of a base can yield the desired ester. Acetonitrile has been identified as a suitable greener solvent for some esterification reactions. nih.govresearchgate.net

Etherification: Synthesis of ethers from the tertiary alcohol, such as through a Williamson-type synthesis, involves deprotonation with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. The steric bulk around the tertiary alcohol may necessitate the use of more reactive alkylating agents or more forcing conditions.

While the parent molecule is not directly suited for cross-coupling reactions, it can be converted into derivatives that are. This strategy opens a pathway for significant structural elaboration, particularly for the introduction of aryl or vinyl groups. researchgate.net

A key strategy involves converting the hydroxyl group into a better leaving group, such as a triflate (trifluoromethanesulfonate). This is accomplished by reacting the alcohol with triflic anhydride in the presence of a pyridine base. The resulting triflate derivative is an excellent substrate for various palladium-catalyzed cross-coupling reactions. mdpi.com

Suzuki-Miyaura Coupling: The triflate derivative can be coupled with boronic acids or their esters to form new carbon-carbon bonds, introducing aryl or vinyl substituents at the 4-position of the piperidine ring. mdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, coupling the triflate derivative with amines to produce 4-amino-piperidine derivatives. rsc.org

Sonogashira Coupling: The coupling of the triflate with terminal alkynes provides a direct route to installing alkynyl groups onto the piperidine scaffold. researchgate.net

This multi-step approach—functional group conversion followed by cross-coupling—is a powerful tool for building molecular complexity from the this compound core structure.

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor to Pharmaceutical Scaffolds and Heterocyclic Compounds

The inherent reactivity of the hydroxyl and nitrile functionalities, combined with the conformational properties of the piperidine (B6355638) ring, allows 2-(4-Hydroxypiperidin-4-yl)acetonitrile to be seamlessly integrated into a variety of complex heterocyclic systems. This has made it a sought-after precursor in the synthesis of scaffolds that are central to the development of novel therapeutic agents.

Application in the Synthesis of Quinolone Compounds

Quinolone and fluoroquinolone compounds are a major class of antibiotics. The synthesis of novel quinolone derivatives often involves the construction of the core bicyclic system followed by the introduction of various substituents to enhance antibacterial activity and spectrum. The piperidine moiety is a common substituent at the C-7 position of the quinolone ring, significantly influencing the drug's potency and pharmacokinetic profile.

This compound can be utilized as a precursor to the functionalized piperidine side chain. The synthesis typically involves a nucleophilic aromatic substitution reaction where the piperidine nitrogen displaces a fluorine or chlorine atom on the quinolone core. The nitrile and hydroxyl groups on the piperidine can be carried through the synthesis and later modified to fine-tune the molecule's properties or to attach it to other molecular fragments. For instance, the nitrile could be reduced to a primary amine, providing a point of attachment for further derivatization.

| Reaction Type | Role of this compound | Resulting Moiety | Example Application |

| Nucleophilic Aromatic Substitution | Source of the C-7 substituent | 4-hydroxy-4-(cyanomethyl)piperidin-1-yl group | Synthesis of novel fluoroquinolone antibiotics |

| Post-condensation Modification | Functional group for further derivatization | Introduction of diverse chemical groups via the hydroxyl or nitrile function | Optimization of antibacterial spectrum and potency |

Use in Indole (B1671886) and Azetidine (B1206935) Conjugates

Indole and azetidine rings are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The conjugation of these heterocycles with a functionalized piperidine can lead to novel chemical entities with unique pharmacological profiles. The this compound molecule provides a flexible platform for creating such conjugates.

For example, the piperidine nitrogen can be used to link to a reactive site on an indole or azetidine precursor. The cyanomethyl group can be chemically transformed into various other functional groups, such as amides or tetrazoles, which can act as bioisosteres or engage in specific interactions with biological targets. The hydroxyl group adds a point for hydrogen bonding or for creating ether or ester linkages, further expanding the accessible chemical space. This strategy is employed in the design of compounds targeting a range of diseases, from cancer to neurological disorders.

Contribution to Multi-Step Total Synthesis Approaches

Beyond its role in building specific pharmaceutical scaffolds, this compound is also a valuable intermediate in more complex, multi-step total synthesis campaigns. In the synthesis of natural products or other intricate molecular targets, introducing a pre-functionalized cyclic system like this piperidine derivative can significantly streamline the synthetic route.

Mechanistic Investigations of Reactions Involving 2 4 Hydroxypiperidin 4 Yl Acetonitrile

Elucidation of Reaction Pathways in Alkylation and Derivatization

The alkylation and derivatization of 2-(4-hydroxypiperidin-4-yl)acetonitrile can be envisioned to proceed through several potential pathways, primarily involving the activation of C-H bonds adjacent to the nitrile group or at other positions on the piperidine (B6355638) ring, as well as reactions involving the hydroxyl and secondary amine functionalities.

Alkylation at the α-Carbon: The carbon atom alpha to the nitrile group is activated due to the electron-withdrawing nature of the cyano group, making the α-proton acidic. In the presence of a suitable base, this proton can be abstracted to form a carbanion. This nucleophilic carbanion can then react with an alkyl halide or other electrophile in a nucleophilic substitution reaction (SN2) to form a C-C bond. The general mechanism for base-mediated α-alkylation of nitriles involves the deprotonation of the α-carbon to form a resonance-stabilized enolate-like intermediate, which then attacks the alkylating agent. For sterically hindered α-carbons, such as the quaternary center in a derivatized this compound, steric hindrance could influence the feasibility and rate of this reaction pathway. researchgate.netyoutube.com

C-H Functionalization of the Piperidine Ring: Recent advances in catalysis have enabled the direct functionalization of C(sp³)–H bonds in saturated heterocycles like piperidine. nih.govacs.org Palladium and rhodium catalysts have been shown to be effective for the site-selective arylation and alkylation of piperidine derivatives. nih.govacs.org The mechanism of these reactions often involves the coordination of the catalyst to a directing group on the piperidine ring, followed by C-H bond activation to form a metallacyclic intermediate. This intermediate then undergoes reductive elimination with a coupling partner to form the functionalized product. For this compound, the secondary amine, after appropriate protection (e.g., with a Boc or Cbz group), could act as a directing group to guide the catalyst to specific C-H bonds on the piperidine ring, leading to regioselective derivatization. acs.orgacs.org

Derivatization of the Hydroxyl and Amine Groups: The hydroxyl and secondary amine groups of this compound are also sites for derivatization. The secondary amine can undergo N-alkylation or N-acylation through standard nucleophilic substitution or addition-elimination reactions. fiveable.me Similarly, the hydroxyl group can be derivatized, for example, through esterification or etherification reactions. The mechanisms for these transformations are well-established in organic chemistry.

Role of Reaction Conditions and Catalysis in Mechanism Control

The reaction conditions and the choice of catalyst play a pivotal role in dictating which reaction pathway is favored and, consequently, the structure of the final product.

Base and Solvent Effects in Alkylation: In the base-mediated α-alkylation of the nitrile, the strength and steric bulk of the base are critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete deprotonation without competing nucleophilic attack on the nitrile group. The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Aprotic polar solvents are generally preferred for such reactions. youtube.com

The following table summarizes the influence of various catalysts and conditions on the functionalization of piperidine and nitrile derivatives, providing a basis for predicting their effects on this compound.

| Catalyst System | Substrate Type | Reaction Type | Key Mechanistic Feature | Potential Application for Target Compound |

| Rhodium(II) carboxylates | N-protected piperidines | C-H Insertion | Formation of a rhodium-carbene intermediate that inserts into a C-H bond. nih.gov | Site-selective alkylation or arylation of the piperidine ring. |

| Palladium(II) acetate (B1210297) with a directing group | N-protected piperidines | C-H Arylation | Formation of a palladacycle intermediate via directed C-H activation. acs.orgacs.org | Regioselective introduction of aryl groups onto the piperidine backbone. |

| Cobalt complexes | Nitriles and primary alcohols | α-Alkylation | "Borrowing hydrogen" mechanism involving dehydrogenation of the alcohol to an aldehyde, followed by condensation and hydrogenation. organic-chemistry.org | α-alkylation of the nitrile group using alcohols as alkylating agents. |

| Photoredox catalysts | Substituted piperidines | C-H Arylation | Generation of an α-amino radical via single-electron transfer, which then reacts with an aryl partner. chemrxiv.org | Arylation at the α-position to the nitrogen atom. |

Theoretical Mechanistic Studies (e.g., C-H Activation Involving Related Nitriles)

While specific theoretical studies on this compound are scarce, computational studies on related systems provide valuable mechanistic insights.

C-H Activation: Density Functional Theory (DFT) calculations have been employed to study the mechanism of palladium-catalyzed C-H activation in N-heterocycles. These studies have helped to elucidate the energetics of different potential intermediates and transition states, such as the concerted metalation-deprotonation (CMD) pathway for C-H bond cleavage. acs.org Such computational models can predict the most likely sites of C-H activation on the piperidine ring of this compound under various catalytic conditions.

Reactivity of the Nitrile Group: Theoretical studies on the nucleophilic addition to nitriles have explored the activation of the C≡N bond by coordination to a metal center or by protonation. These studies can help in understanding the reactivity of the nitrile group in this compound towards various nucleophiles and the potential for its transformation into other functional groups, such as amides or carboxylic acids, under different reaction conditions.

Nucleophilic Substitution on Piperidine Derivatives: Computational investigations into the mechanisms of nucleophilic aromatic substitution on thiophene (B33073) derivatives with pyrrolidine (B122466) (a related cyclic amine) have provided insights into the role of the amine nucleophile and the stability of reaction intermediates. nih.gov While not a direct C-H activation, these studies on the nucleophilic character of cyclic amines are relevant for understanding the N-alkylation and N-acylation reactions of the piperidine nitrogen in this compound.

Computational Chemistry Studies on 2 4 Hydroxypiperidin 4 Yl Acetonitrile and Its Derivatives

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency. elixirpublishers.com For 2-(4-Hydroxypiperidin-4-yl)acetonitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G**, can predict the most stable three-dimensional arrangement of its atoms in the gas phase or in solution. nih.govcyberleninka.ru The process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable molecular structure. researchgate.net

Once the structure is optimized, a detailed analysis of its geometrical parameters—bond lengths, bond angles, and dihedral angles—can be performed. jmaterenvironsci.com For this compound, the piperidine (B6355638) ring is expected to adopt a stable chair conformation to minimize steric strain. The substituents at the C4 position—the hydroxyl (-OH) and acetonitrile (B52724) (-CH₂CN) groups—can be in either axial or equatorial positions. DFT calculations can determine the relative energies of these conformers to identify the most preferred orientation. Typically, the equatorial position is favored for larger substituents to reduce steric hindrance.

Table 1: Predicted Geometrical Parameters for the Equatorial Conformer of this compound (Illustrative Data)

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N (piperidine) | 1.47 | |

| C-O (hydroxyl) | 1.43 | |

| C≡N (nitrile) | 1.16 | |

| C4-C(acetonitrile) | 1.54 | |

| C4-O(hydroxyl) | 1.44 | |

| **Bond Angles (°) ** | ||

| C-N-C (piperidine) | 112.5 | |

| C-C4-O | 109.8 | |

| C-C-C≡N | 178.5 | |

| Dihedral Angles (°) | ||

| C-C-N-C | -55.2 |

Note: Data is illustrative and based on typical values from DFT calculations on similar structures.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is associated with the molecule's ionization potential, and the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is likely localized on the electron-rich regions, such as the nitrogen and oxygen atoms, while the LUMO may be distributed over the electron-withdrawing acetonitrile group. This distribution helps in identifying the sites susceptible to electrophilic and nucleophilic attack.

Table 2: FMO Parameters of this compound (Illustrative Data)

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.85 | Electron-donating ability |

| ELUMO | 1.25 | Electron-accepting ability |

Note: Data is illustrative and representative of values obtained from DFT calculations.

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Stability

Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive, localized Lewis structure of chemical bonds and lone pairs. wisc.eduq-chem.com This method provides valuable information about charge distribution, hybridization, and intramolecular interactions that contribute to the stability of the molecule. juniperpublishers.com

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). researchgate.net This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, significant interactions would include the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals (σ* or π*) of adjacent bonds, which enhances molecular stability.

Table 3: NBO Analysis - Key Intramolecular Interactions (Illustrative Data)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | σ* (C-C) | 3.5 | Hyperconjugation |

| LP (O) | σ* (C4-C) | 2.8 | Hyperconjugation |

Note: LP denotes a lone pair. E(2) values are illustrative.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. chemrxiv.org The MEP map displays the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich or electron-poor. researchgate.net Color coding is used to represent different potential values: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral regions. researchgate.netnih.gov

For this compound, the MEP map would show negative potential (red/yellow) concentrated around the electronegative oxygen of the hydroxyl group and the nitrogen of the nitrile group. researchgate.net These areas are potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, positive potential (blue) would be located around the hydrogen atoms, particularly the hydroxyl proton, making it a likely site for nucleophilic attack.

Molecular Dynamics (MD) Simulations in Relevant Chemical Contexts

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by modeling the movements of atoms over time. semanticscholar.orgnih.gov This technique is invaluable for studying the conformational flexibility, stability, and interactions of a molecule in a simulated environment, such as in a solvent or complexed with a biological target. researcher.lifenih.gov

Table 4: Typical Parameters for an MD Simulation of this compound

| Parameter | Specification | Purpose |

|---|---|---|

| Force Field | OPLS, CHARMM, AMBER | Describes the potential energy of the system |

| Solvent Model | TIP3P (Explicit Water) | Simulates an aqueous environment |

| Temperature | 300 K | Simulates physiological conditions |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

| Simulation Time | 100-200 ns | Duration to observe significant molecular motion |

| Time Step | 2 fs | Integration step for solving equations of motion |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomerism and Stereochemistry

NMR spectroscopy is the cornerstone technique for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the proton and carbon framework, confirming atomic connectivity and spatial relationships.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HMBC, HSQC)

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 2-(4-Hydroxypiperidin-4-yl)acetonitrile, the spectrum is expected to show distinct signals for the piperidine (B6355638) ring protons, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the exchangeable protons of the hydroxyl and amine groups. The piperidine protons would likely appear as complex multiplets due to their diastereotopic nature and coupling to each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The molecule contains five unique carbon signals: the quaternary carbon bonded to the hydroxyl and cyanomethyl groups (C4), two sets of piperidine methylene carbons (C2/C6 and C3/C5), the cyanomethyl carbon (-CH₂CN), and the nitrile carbon (-C≡N). The chemical shifts are indicative of the carbon type and its electronic environment.

2D NMR Spectroscopy:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of which protons are attached to which carbons. For instance, it would show a cross-peak between the signal for the -CH₂CN protons and the signal for the -CH₂CN carbon.

The following tables summarize the predicted NMR data for the compound.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Piperidine H2/H6 (axial & equatorial) | ~2.8 - 3.2 | m |

| Piperidine H3/H5 (axial & equatorial) | ~1.6 - 1.9 | m |

| -CH₂CN | ~2.7 | s |

| -OH | Broad | s |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (Quaternary, -C-OH) | ~65 - 75 |

| C2/C6 | ~45 - 55 |

| C3/C5 | ~30 - 40 |

| -CH₂CN | ~25 - 35 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman) that corresponds to the vibrational frequencies of specific bonds.

FTIR Spectroscopy: The FTIR spectrum is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol, which is likely involved in hydrogen bonding. A moderate N-H stretch from the secondary amine may appear in a similar region (~3300 cm⁻¹). The aliphatic C-H stretching vibrations of the piperidine and methylene groups would be observed between 2850-3000 cm⁻¹. Crucially, a sharp, medium-intensity peak around 2240-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) group.

Raman Spectroscopy: While the O-H stretch is typically weak in Raman spectra, the C≡N stretch is expected to give a strong and sharp signal around 2250 cm⁻¹, making it a key diagnostic peak. The symmetric C-H stretching and C-C skeletal vibrations of the piperidine ring would also be clearly visible.

Predicted Vibrational Spectroscopy Data

| Functional Group | Bond Vibration | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Alcohol | O-H stretch | 3200-3600 (Broad, Strong) | Weak |

| Amine | N-H stretch | ~3300 (Medium) | Weak |

| Alkane | C-H stretch | 2850-3000 (Strong) | 2850-3000 (Strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be readily observed as a protonated molecular ion [M+H]⁺.

The monoisotopic mass of this compound (C₇H₁₂N₂O) is 140.0950 Da. Therefore, the high-resolution mass spectrum would show an [M+H]⁺ ion at m/z 141.1028.

Tandem mass spectrometry (MS/MS) of the parent ion would induce fragmentation, providing evidence for the compound's structure. A plausible fragmentation pathway would involve the initial loss of a water molecule (-18.01 Da) from the tertiary alcohol, a common fragmentation for such structures. Further fragmentation could involve the loss of the cyanomethyl group or cleavage of the piperidine ring.

Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | [C₇H₁₃N₂O]⁺ | 141.1028 | Protonated Molecular Ion |

| [M+H-H₂O]⁺ | [C₇H₁₁N₂]⁺ | 123.0922 | Loss of water |

X-ray Crystallography for Solid-State Structure Determination

Should this compound form a single crystal of sufficient quality, X-ray crystallography would provide the most definitive and high-resolution structural information in the solid state. This technique would precisely determine all atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

Key structural features that would be confirmed include:

The tetrahedral geometry of the quaternary C4 carbon.

The conformation of the piperidine ring, which is expected to adopt a stable chair conformation.

The orientation of the axial and equatorial substituents on the ring.

The network of intermolecular interactions, particularly hydrogen bonds involving the hydroxyl (-OH) and amine (-NH) groups, which dictate the crystal packing.

Chromatographic and Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the qualitative and quantitative analysis of 2-(4-Hydroxypiperidin-4-yl)acetonitrile. Its high resolution and sensitivity make it ideal for determining the purity of synthesized batches and for monitoring the progress of chemical reactions in real-time. biomedres.us

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound. Due to the polar nature of the molecule, stemming from the hydroxyl group and the nitrogen in the piperidine (B6355638) ring, specific conditions are required to achieve adequate retention and sharp, symmetrical peaks on nonpolar stationary phases like C18. fishersci.combiopharmaservices.com A typical method involves a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. kbvresearch.comuhplcs.comfujifilm.com The buffer, often containing a salt like ammonium (B1175870) formate (B1220265) or a pH modifier like formic acid, helps to ensure consistent ionization of the analyte and improve peak shape.

For purity assessment , a gradient elution method is often employed. This involves gradually increasing the proportion of the organic solvent in the mobile phase over the course of the analysis. This approach allows for the effective separation of the main compound from both more polar and less polar impurities that may be present, such as unreacted starting materials, reagents, or side-products. waters.com

For reaction monitoring , an isocratic or a rapid gradient method can be used. Samples are taken from the reaction mixture at various time points, quenched, and injected into the HPLC system. By tracking the decrease in the peak area of the starting materials and the increase in the peak area of the this compound product, researchers can determine the reaction's kinetics and endpoint. beilstein-journals.org Detection is typically performed using a UV detector at a low wavelength (e.g., 200-215 nm), as the compound lacks a significant chromophore for detection at higher wavelengths. uhplcs.com

Below is a table representing a hypothetical HPLC analysis for purity assessment.

| Peak No. | Retention Time (min) | Compound Identity | Area (%) | Purity Assessment |

|---|---|---|---|---|

| 1 | 2.5 | Starting Material (e.g., Piperidin-4-one) | 0.08 | Impurity |

| 2 | 4.1 | Polar By-product | 0.15 | Impurity |

| 3 | 7.8 | This compound | 99.65 | Main Product |

| 4 | 12.3 | Non-polar Impurity | 0.12 | Impurity |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov However, this compound, with its polar hydroxyl group and secondary amine, is non-volatile and prone to thermal degradation. Direct analysis by GC-MS is therefore not feasible.

To utilize GC-MS, a chemical derivatization step is necessary to convert the non-volatile analyte into a volatile and thermally stable derivative. libretexts.org This process involves reacting the polar functional groups (the secondary amine and the hydroxyl group) with a specific reagent. jfda-online.comgcms.cz

Common derivatization strategies include:

Silylation: Reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens on the oxygen and nitrogen atoms with trimethylsilyl (B98337) (TMS) groups.

Acylation: Reacting the compound with an acylating agent, like acetic anhydride (B1165640) or trifluoroacetic anhydride, to form ester and amide derivatives. mdpi.com

The resulting derivatized compound is significantly more volatile and can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the mixture, and the mass spectrometer fragments the molecule, producing a unique mass spectrum that acts as a "fingerprint" for identification. This is particularly useful for confirming the presence of the compound in complex reaction mixtures or for identifying unknown by-products.

The table below shows the expected major mass fragments for the di-TMS derivative of this compound.

| Derivative | Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity |

|---|---|---|

| Bis(trimethylsilyl) Derivative | 285 | [M-CH₃]⁺ (Loss of a methyl group from a TMS moiety) |

| 256 | [M-CH₂CN]⁺ (Loss of the acetonitrile group) | |

| 170 | Fragment containing the TMS-ether and adjacent ring portion | |

| 73 | [Si(CH₃)₃]⁺ (Characteristic trimethylsilyl ion) |

Advanced Separation Techniques (e.g., UPLC, Preparative Chromatography)

For more demanding research applications, advanced separation techniques such as Ultra-Performance Liquid Chromatography (UPLC) and preparative chromatography are employed.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides a significant increase in resolution, sensitivity, and speed compared to traditional HPLC. waters.commdpi.com This enhanced resolving power is particularly valuable for impurity profiling, where it can separate closely related impurities that might co-elute under standard HPLC conditions. rsc.org The shorter analysis times also increase sample throughput, which is beneficial during process development and optimization studies.

Preparative Chromatography is used for the isolation and purification of this compound on a larger scale than analytical HPLC. thermofisher.com The primary goal is to obtain a high-purity sample for further research, such as for use as an analytical standard or for subsequent synthetic steps. The process involves scaling up an optimized analytical HPLC method to a larger column with a greater diameter. lcms.cz The sample is injected in larger quantities, and the eluent corresponding to the target compound's peak is collected using a fraction collector. The collected fractions are then combined, and the solvent is removed to yield the purified compound.

The following table compares typical parameters for HPLC, UPLC, and Preparative HPLC methods for this compound.

| Parameter | Analytical HPLC | Analytical UPLC | Preparative HPLC |

|---|---|---|---|

| Column I.D. | 4.6 mm | 2.1 mm | >20 mm |

| Particle Size | 3.5 - 5 µm | < 2 µm | 5 - 10 µm |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | >20 mL/min |

| Analysis Time | 15-20 min | < 7 min | Variable (focus on loading) |

| Sample Load | Micrograms (µg) | Nanograms (ng) to low µg | Milligrams (mg) to Grams (g) |

| Primary Goal | Quantification/Purity Check | High-Resolution Impurity Profiling | Isolation/Purification |

Quantitative Analytical Methods for Research Scale Investigations

For research-scale investigations, it is often necessary to accurately determine the concentration of this compound in solutions or reaction mixtures. A quantitative HPLC-UV method is typically developed and validated for this purpose. Method validation ensures that the analytical procedure is suitable for its intended use and provides reliable results. gavinpublishers.comeuropa.euresearchgate.net

The validation process involves assessing several key parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.euikev.org

Linearity and Range: A calibration curve is generated by preparing a series of standard solutions of the purified compound at known concentrations and measuring their corresponding peak areas. Linearity is confirmed if the plot of peak area versus concentration yields a straight line, typically with a correlation coefficient (R²) > 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.

Accuracy: This is determined by spiking a sample matrix with a known amount of the compound and measuring the recovery. The result is expressed as a percentage of the known amount that is detected by the method.

Precision: Assessed by repeatedly analyzing the same sample. It is usually expressed as the relative standard deviation (%RSD) of the measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. researchgate.net

A validated quantitative method is essential for determining reaction yields, assessing compound stability, and preparing solutions for further experiments.

The table below summarizes typical validation parameters for a quantitative HPLC method for this compound.

| Validation Parameter | Typical Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity Range | - | 1 - 200 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.999 | 0.9997 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | 0.85% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ~3:1 | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ~10:1 | 1.0 µg/mL |

Concluding Remarks and Future Research Outlook

Summary of Key Research Findings and Methodological Advancements

Direct and extensive research dedicated solely to 2-(4-Hydroxypiperidin-4-yl)acetonitrile is limited in publicly available scientific literature. However, knowledge of related compounds and synthetic methodologies allows for the postulation of its key characteristics and potential. The synthesis of similar structures, such as 2-(4-hydroxypiperidin-1-yl)-2-phenylacetonitrile, suggests that the synthesis of the title compound is feasible through established organic chemistry reactions.

Methodologically, the synthesis would likely involve the reaction of a suitable piperidine (B6355638) precursor with a cyanide-containing reagent. Advances in catalytic systems and reaction condition optimization will be crucial in developing efficient and scalable synthetic routes to this compound.

Table 1: Key Functional Groups and Their Potential Roles

| Functional Group | Potential Significance |

| 4-Hydroxypiperidine (B117109) | Provides a site for further functionalization, influences solubility and pharmacokinetic properties in potential drug candidates. |

| Acetonitrile (B52724) | Can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to a variety of other functional groups. |

Emerging Research Avenues for this compound

The future research landscape for this compound is fertile with possibilities. A primary avenue of investigation will be its utilization as a building block in medicinal chemistry. The piperidine moiety is a common feature in many approved drugs, and the additional functional handles of the hydroxyl and nitrile groups allow for the exploration of a wide chemical space.

Emerging research could focus on:

Synthesis of Novel Scaffolds: Utilizing the nitrile and hydroxyl groups as points of diversification to create libraries of novel compounds for high-throughput screening.

Investigation of Biological Activity: Screening this compound and its derivatives for activity against various biological targets, including enzymes and receptors implicated in disease.

Development of Targeted Probes: Functionalizing the molecule to create chemical probes for studying biological processes.

Potential for Novel Synthetic Applications and Molecular Design

The inherent reactivity of the functional groups in this compound opens the door to a wide array of novel synthetic applications. The nitrile group, for instance, is a versatile precursor for the synthesis of amines, amides, carboxylic acids, and various heterocyclic systems. The hydroxyl group can be derivatized to ethers, esters, or used as a directing group in stereoselective reactions.

In the realm of molecular design, this compound could serve as a key fragment in the design of molecules with specific three-dimensional conformations. The rigidity of the piperidine ring, combined with the flexibility of the acetonitrile side chain, provides a unique scaffold for the rational design of ligands for protein binding pockets.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Product Functional Group | Potential Application |

| Nitrile Hydrolysis | Carboxylic Acid | Synthesis of amides, esters, and other acid derivatives. |

| Nitrile Reduction | Primary Amine | Introduction of a basic center, further derivatization. |

| Grignard Reaction with Nitrile | Ketone | Carbon-carbon bond formation. |

| O-Alkylation/O-Acylation | Ether/Ester | Modification of solubility and electronic properties. |

Q & A

Q. What are the key synthetic routes for synthesizing 2-(4-Hydroxypiperidin-4-yl)acetonitrile?

Methodological Answer: The synthesis typically involves functionalization of a piperidine core. A common approach includes:

Ring Formation : Cyclization of precursors (e.g., amino alcohols) under acidic or basic conditions to form the 4-hydroxypiperidine moiety.

Acetonitrile Introduction : Alkylation or nucleophilic substitution using bromoacetonitrile or cyanoethylation reagents.

Optimization : Catalysts like cesium carbonate or phase-transfer agents improve yield, while solvent choice (e.g., DMF, THF) affects reaction kinetics .

Q. Key Considerations :

- Purification via column chromatography or recrystallization.

- Structural validation using / NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : NMR detects protons on the piperidine ring (δ 1.5–3.5 ppm) and acetonitrile group (δ 2.5–3.0 ppm). NMR confirms quaternary carbons (e.g., C≡N at ~120 ppm) .

- Mass Spectrometry : HRMS provides exact mass (e.g., molecular ion peak at m/z 168.1134 for CHNO).

- X-ray Crystallography : Single-crystal analysis with SHELX or WinGX software resolves bond angles and stereochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential cyanide release under decomposition.

- Storage : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina simulates binding to target receptors (e.g., neurotransmitter transporters). Parameters include binding affinity (ΔG) and hydrogen-bond interactions.

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over nanosecond timescales.

- SAR Studies : Compare with fluorinated analogs (e.g., 2-(3,3-difluoropiperidin-4-yl)acetonitrile) to evaluate electronic effects on activity .

Table 1 : Comparative Reactivity of Piperidine Derivatives

| Compound | Substituents | LogP | Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | -OH, -CHCN | 0.72 | -7.8 |

| 2-(3,3-Difluoropiperidin-4-yl)acetonitrile | -F, -CHCN | 1.15 | -8.2 |

Q. How do reaction conditions influence the stereochemical outcome of this compound derivatives?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor axial hydroxyl group orientation via hydrogen bonding.

- Catalytic Control : Chiral catalysts (e.g., BINOL-phosphoric acids) induce enantioselectivity in alkylation steps.

- Temperature : Lower temperatures (<0°C) stabilize transition states for cis-isomer formation .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Meta-Analysis : Cross-reference IC values across studies using standardized assays (e.g., kinase inhibition).

- Dose-Response Curves : Validate potency discrepancies via Hill slope analysis.

- Structural Confounds : Check for impurities (e.g., oxidized byproducts) via HPLC-MS .

Q. How can crystallographic software (e.g., SHELX) improve structural determination accuracy?

Methodological Answer:

- Data Refinement : SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., nitrogen in piperidine).

- Twinning Analysis : SHELXD detects twinned crystals, common in piperidine derivatives due to symmetry.

- Visualization : WinGX/ORTEP generates thermal ellipsoid plots to validate bond lengths and angles .

Q. What methodologies optimize the scalability of this compound synthesis?

Methodological Answer:

- Flow Chemistry : Continuous reactors enhance yield by minimizing side reactions (e.g., hydrolysis).

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce costs in large-scale alkylation.

- Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer, sustainable synthesis .

Q. Key Gaps in Literature

- Limited high-resolution crystallographic data for this compound .

- Mechanistic studies on its cytochrome P450 interactions are sparse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.